A Technical Guide to the Physicochemical Characteristics of 6-Bromopyridine-2,5-diamine
A Technical Guide to the Physicochemical Characteristics of 6-Bromopyridine-2,5-diamine
Abstract
6-Bromopyridine-2,5-diamine is a key heterocyclic building block in medicinal chemistry, valued for its role as a precursor in the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[1][2] The strategic placement of its two nucleophilic amino groups and a bromine atom suitable for cross-coupling reactions makes it a versatile scaffold.[3] A comprehensive understanding of its physicochemical properties is paramount for optimizing reaction conditions, predicting physiological behavior, and ensuring the development of robust drug candidates. This guide provides an in-depth analysis of the essential physicochemical characteristics of 6-Bromopyridine-2,5-diamine, complete with detailed experimental protocols, data interpretation, and insights into its application in drug discovery.
Chemical Identity and Core Properties
6-Bromopyridine-2,5-diamine is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is functionalized with a bromine atom at position 6 and two amine groups at positions 2 and 5. This arrangement of electron-donating amino groups and an electron-withdrawing bromine atom dictates its electronic properties, reactivity, and acid-base character.
| Property | Value | Source(s) |
| IUPAC Name | 6-Bromopyridin-2,5-diamin | N/A |
| CAS Number | 1260850-28-9 | [4] |
| Molecular Formula | C₅H₆BrN₃ | [4] |
| Molecular Weight | 188.03 g/mol | [4] |
| Appearance | Solid (Form may vary) | |
| Melting Point | Data not consistently available; related isomers melt in the range of 80-135 °C. | [5] |
| Boiling Point | Predicted for isomer (6-bromo-2,3-diamine): 345.2±37.0 °C | [6] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) in a dark place. | [7] |
Spectroscopic and Structural Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 6-Bromopyridine-2,5-diamine. The following sections describe the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the two amine groups. The amine (N-H) protons typically appear as broad signals between 3-5 ppm for aromatic amines, and their chemical shift can be concentration-dependent.[8][9] The two aromatic protons (at C3 and C4) will appear further downfield, likely in the 6.0-8.0 ppm range, deshielded by the aromatic ring current. Their specific shifts and coupling patterns are influenced by the electronic effects of the bromo and amino substituents.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons bonded to nitrogen (C2, C6) and bromine (C6) will be significantly shifted. Aromatic amine C-N bonds typically show resonances in the 120-135 cm⁻¹ region.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For 6-Bromopyridine-2,5-diamine, a primary aromatic diamine, the spectrum is characterized by the following absorptions:
-
N-H Stretching: As a primary amine (-NH₂), two distinct, sharp-to-moderately broad bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[8]
-
N-H Bending (Scissoring): A strong absorption between 1580-1650 cm⁻¹ is characteristic of the N-H bending vibration of primary amines.[8]
-
C-N Stretching: The stretching vibration for aromatic C-N bonds typically appears in the 1250-1335 cm⁻¹ range.[8]
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum of 6-Bromopyridine-2,5-diamine will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 187 and 189.
Solubility and Acid-Base Properties (pKa)
The solubility and ionization state (governed by pKa) of a compound are critical determinants of its behavior in both chemical reactions and biological systems.
Solubility Profile
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
|---|---|---|
| Water | Low to Slight | The hydrophobic bromopyridine backbone limits aqueous solubility, though the amine groups can hydrogen bond with water. |
| DMSO | Soluble | A strong organic solvent capable of dissolving a wide range of compounds.[10] |
| Methanol/Ethanol | Soluble | Polar protic solvents that can interact with the amine functional groups. |
| Dichloromethane | Moderately Soluble | A less polar solvent, solubility may be limited. |
| Diethyl Ether | Slightly Soluble | A nonpolar solvent, expected to be a poor solvent for this polar compound. |
Acid-Base Dissociation Constant (pKa)
The pKa values determine the charge state of the molecule at a given pH. For a diamino-pyridine, there are three potential protonation sites: the two exocyclic amino groups and the pyridine ring nitrogen. The pyridine nitrogen is generally less basic than the exocyclic amino groups due to the sp² hybridization of the nitrogen atom. The electron-donating nature of the amino groups increases the basicity of the ring nitrogen compared to unsubstituted pyridine, while the electron-withdrawing bromine atom decreases it. The pKa of a base refers to the pKa of its conjugate acid.[11] The pH-solubility profile for a basic compound typically shows higher solubility at pH values below its pKa, where the ionized form predominates.[10]
Experimental Methodologies
Accurate and reproducible measurement of physicochemical properties is essential. The following section details standardized protocols for key characterization experiments.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method, established by Higuchi and Connors (1965), remains the gold standard for determining thermodynamic equilibrium solubility.[12][13]
Objective: To determine the equilibrium solubility of 6-Bromopyridine-2,5-diamine in a selected solvent system (e.g., phosphate-buffered saline, pH 7.4).
Methodology:
-
Preparation: Add an excess amount of solid 6-Bromopyridine-2,5-diamine to a known volume of the test solvent in a sealed, screw-cap vial. The presence of undissolved solid is necessary to ensure saturation.[14]
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. Equilibration time is critical and should be sufficient to reach a steady state, typically 24-72 hours.[14][15]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid via centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[12]
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase.
-
Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
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Workflow for Solubility Determination (Shake-Flask Method)
Protocol for Spectroscopic Analysis (NMR)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromopyridine-2,5-diamine in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Solvent Selection: DMSO-d₆ is often a good choice for aromatic amines as it can help resolve N-H proton signals that might otherwise exchange too rapidly.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.
-
Acquisition: Acquire the ¹H spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).[16] Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.
-
¹³C Acquisition: Following proton NMR, acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans for adequate signal-to-noise.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ) and coupling constants (J) to assign signals to specific protons and confirm the molecular structure.
Synthesis, Stability, and Relevance in Drug Discovery
Synthesis Overview
The synthesis of substituted diaminopyridines often involves multi-step sequences. Common strategies for related compounds include the regioselective bromination of an aminopyridine precursor, followed by nitration and subsequent reduction of the nitro group to an amine.[17] Another approach involves the selective amination of a di-brominated pyridine precursor, which can be achieved using copper-catalyzed C-N bond-forming reactions.[18][19] The choice of route depends on factors like starting material availability and the desired regioselectivity.[20]
}
Synthetic utility of 6-Bromopyridine-2,5-diamine.
Stability and Handling
Based on safety data for related compounds, 6-Bromopyridine-2,5-diamine should be handled with care. It is stable under recommended storage conditions (refrigerated, inert atmosphere).[21] It is incompatible with strong oxidizing agents.[21] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. Operations should be conducted in a well-ventilated area or a chemical fume hood.
Significance in Drug Discovery
6-Bromopyridine-2,5-diamine is a valuable scaffold because its functional groups allow for controlled, sequential chemical modifications.
-
Fused Ring Systems: The adjacent 2,5-diamine arrangement is a precursor for forming fused heterocyclic systems like imidazo[4,5-b]pyridines. These structures are structural analogs of endogenous purines and can interact with biological targets such as protein kinases.[2]
-
Structure-Activity Relationship (SAR) Exploration: The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This allows chemists to systematically modify that position of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
The physicochemical properties discussed herein—solubility, pKa, and stability—are critical for the successful application of this building block. Poor solubility can hinder reaction efficiency and complicate biological testing, while an understanding of the compound's pKa is essential for designing molecules with appropriate absorption, distribution, metabolism, and excretion (ADME) profiles.
Conclusion
6-Bromopyridine-2,5-diamine is a high-value intermediate in pharmaceutical research. Its utility is directly linked to its distinct physicochemical characteristics. A thorough understanding and precise measurement of its solubility, spectral properties, and acid-base chemistry are indispensable for its effective use in the synthesis of next-generation therapeutics. The protocols and data presented in this guide provide a foundational framework for researchers to harness the full potential of this versatile chemical scaffold.
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